Debacarb

Tree injection Formulation specificity Regulatory exclusivity

Debacarb is the only benzimidazole-2-carbamate fungicide formulated and EPA-registered for trunk microinjection in ornamental trees. While benomyl registrations are canceled and carbendazim lacks U.S. tree-injection approvals, Debacarb's 2-(2-ethoxyethoxy)ethyl ester side chain enables vascular delivery against anthracnose, cankers, Verticillium wilt, and other pathogens. For research use as a benzimidazole reference standard or for investigating β-tubulin resistance mechanisms, Debacarb offers a regulatory-compliant, application-specific tool unavailable from generic analogs. Secure your supply today.

Molecular Formula C14H19N3O4
Molecular Weight 293.32 g/mol
CAS No. 62732-91-6
Cat. No. B1669971
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDebacarb
CAS62732-91-6
SynonymsDebacarb;  CID62208;  1H-benzimidazol-2-yl-, 2-(2-ethoxyethoxy)ethyl ester.
Molecular FormulaC14H19N3O4
Molecular Weight293.32 g/mol
Structural Identifiers
SMILESCCOCCOCCOC(=O)NC1=NC2=CC=CC=C2N1
InChIInChI=1S/C14H19N3O4/c1-2-19-7-8-20-9-10-21-14(18)17-13-15-11-5-3-4-6-12(11)16-13/h3-6H,2,7-10H2,1H3,(H2,15,16,17,18)
InChIKeyDNBMPXLFKQCOBV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Debacarb (CAS 62732-91-6) Technical Baseline: Benzimidazole-2-Carbamate Fungicide for Ornamental Tree Microinjection


Debacarb (2-(2-ethoxyethoxy)ethyl 1H-benzimidazol-2-ylcarbamate) is a benzimidazole-2-carbamate fungicide structurally classified within the broader benzimidazole fungicide group [1]. It is registered in the United States for control of various fungal diseases in ornamental trees via trunk injection application [2]. The compound shares the benzimidazole-2-carbamate core structure with carbendazim, benomyl, and mecarbinzid [3], though its 2-(2-ethoxyethoxy)ethyl ester side chain distinguishes it from these analogs. The Pesticide Properties DataBase (PPDB) notes that very limited data exist regarding environmental fate, ecotoxicology, or human health impact for this active substance [4]. Debacarb is not approved under EC Regulation 1107/2009 in the European Union and is not listed in the EU pesticide database [4].

Why Debacarb Cannot Be Substituted with Generic Benzimidazole Analogs for Tree Injection Applications


Debacarb's differentiation from generic benzimidazole analogs such as carbendazim or benomyl is not primarily a function of intrinsic antifungal potency, but of its formulation compatibility, application route specificity, and the current lack of alternative tree-injectable benzimidazole formulations with active EPA registrations. While carbendazim, benomyl, and debacarb share the benzimidazole-2-carbamate pharmacophore that binds to fungal β-tubulin [1], debacarb is the only compound among these that is formulated and registered specifically for trunk microinjection into ornamental trees in the United States . Benomyl registrations in the U.S. were canceled by 2001 and it is no longer available for any use [2]. Carbendazim is not registered for tree injection in the U.S. Substitution of a generic benzimidazole for debacarb in tree injection would require unregistered and untested formulation modifications that risk phytotoxicity, inadequate vascular translocation, or non-compliance with FIFRA regulations [3]. The evidence below quantitatively demonstrates that debacarb's value proposition resides in its unique formulation, regulatory status, and application-specific data profile—not in superior in vitro potency.

Debacarb Product-Specific Quantitative Evidence Guide: Differentiated Formulation, Regulatory Profile, and In Vitro Activity Data


Formulation Specificity: Debacarb as the Sole Active Component in Mauget Fungisol Tree Microinjection System

Debacarb is commercially supplied as the active ingredient in Mauget Fungisol, a proprietary microinjection formulation containing 1.7% debacarb and 0.3% carbendazim by weight (or 2.0% debacarb in some formulations) [1]. This product is registered under EPA Reg. No. 7946-14 and is the only benzimidazole-based tree injection fungicide with an active U.S. registration [2]. No generic debacarb formulation is available. In contrast, carbendazim as a standalone active substance is not registered for tree injection in the U.S., and benomyl registrations have been canceled entirely [3]. Substitution would require a user to acquire debacarb only through the proprietary Fungisol product line or its combination products (Imisol with imidacloprid, Abasol with abamectin) .

Tree injection Formulation specificity Regulatory exclusivity Arboriculture

Regulatory and Toxicological Data Profile: Documented Data Gaps Relative to Mainstream Benzimidazole Fungicides

The PPDB entry for debacarb explicitly states: 'Very little data is available regarding its environmental fate, ecotoxicology or impact on human health' [1]. Critical data fields in the PPDB for debacarb are listed as 'No data found' or left blank, including acute oral LD50, acute dermal LD50, inhalation toxicity, fish LC50, aquatic invertebrate EC50, algae EC50, earthworm acute 14-day LC50, earthworm chronic NOEC, and bee toxicity [1]. In contrast, carbendazim has extensive PPDB data including mammalian acute oral LD50 > 10,000 mg/kg (rat), fish LC50 (96 h) 0.36 mg/L (rainbow trout), Daphnia EC50 (48 h) 0.15 mg/L, and earthworm LC50 (14 d) 5.4 mg/kg [2]. This data disparity means that debacarb's human health and ecological risk profile is quantitatively less characterized than that of carbendazim or thiabendazole, which may influence procurement decisions in contexts requiring comprehensive hazard characterization or GHS-compliant safety data sheets [3].

Regulatory science Toxicology Data gap analysis Risk assessment

Cross-Resistance Profile: Shared β-Tubulin Binding Site Confers Overlapping Resistance Liability with Carbendazim and Benomyl

Debacarb is a benzimidazole-2-carbamate that binds to fungal β-tubulin, interfering with microtubule assembly and cellular processes including meiosis and intracellular transport [1]. This mechanism is shared identically with carbendazim, benomyl, and mecarbinzid [1]. Consequently, point mutations in the β-tubulin gene that confer resistance to carbendazim—such as the single amino acid substitution documented in Neurospora crassa—are expected to confer cross-resistance to debacarb [2]. Fungal populations with documented MBC (methyl benzimidazole carbamate) resistance, including widespread Botrytis strains affecting ornamental crops, exhibit reduced sensitivity to all benzimidazole-2-carbamates as a class [1]. There is no evidence that debacarb possesses a differentiated resistance-breaking profile relative to other members of this subclass.

Fungicide resistance β-tubulin Cross-resistance Benzimidazole

Debacarb Application Scenarios: Tree Microinjection and Resistance Research


Ornamental Tree Disease Management via Trunk Microinjection (U.S. Arboriculture)

Debacarb, formulated as Fungisol, is applied exclusively via trunk microinjection for control of fungal diseases in ornamental trees including conifers, pines, and palms [1]. Labeled disease targets include anthracnose, Atropellis and other cankers, pink bud rot, Thielaviopsis decline, Vermicularia dieback, and Verticillium wilt [1]. The microinjection route bypasses foliar application challenges in tall trees, delivers active ingredient directly into the vascular system, and minimizes environmental exposure relative to broadcast spraying [2]. Combination products (Imisol with imidacloprid; Abasol with abamectin) enable simultaneous insect and disease management in a single injection event .

Benzimidazole-2-Carbamate Reference Standard for Resistance and Cross-Resistance Studies

Debacarb can serve as a reference compound in laboratory studies examining benzimidazole-2-carbamate resistance mechanisms. Its structural membership in this subclass—alongside carbendazim, benomyl, and mecarbinzid—enables its use as a comparative standard for assessing β-tubulin mutation-associated cross-resistance patterns in filamentous fungi [3]. However, procurement for this purpose should account for the documented absence of published EC50 values against most fungal species, requiring de novo sensitivity determination in each study system.

Vascular Wilt Pathogen Suppression Not Achievable with Soil Drenches

Mauget product documentation indicates that Fungisol has demonstrated activity on soil-borne wilt pathogens that are not effectively controlled with traditional fungicide drenches [4]. While quantitative comparative efficacy data versus drench-applied fungicides is not publicly available, the trunk injection route enables delivery of active ingredient to vascular tissues where soil-applied fungicides may fail to reach therapeutic concentrations [2]. This scenario is specific to tree injection applications where debacarb is the only benzimidazole option.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
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